Fmoc-2,5-difluoro-D-homophenylalanine

説明

Chemical Identity and Structural Characteristics

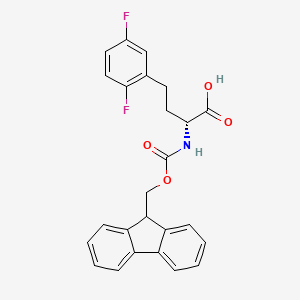

Fmoc-2,5-difluoro-D-homophenylalanine belongs to the class of fluorinated aromatic amino acids, distinguished by its D-configuration and extended side chain. The compound’s structure combines a homophenylalanine scaffold—featuring an additional methylene group compared to phenylalanine—with fluorine atoms at the 2 and 5 positions of the benzene ring. This substitution pattern introduces steric and electronic effects that influence peptide conformation and intermolecular interactions. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the α-amino group during chain elongation, enabling sequential coupling under mild basic conditions.

The molecular geometry of Fmoc-2,5-difluoro-D-homophenylalanine has been validated through 2D and 3D structural depictions, revealing planar aromaticity and optimal bond angles for integration into peptide backbones. Fluorine’s high electronegativity and small atomic radius enhance the compound’s hydrophobicity and metabolic stability, making it advantageous for designing protease-resistant peptides. Comparative analyses with non-fluorinated homologs, such as Fmoc-D-homophenylalanine, demonstrate that the 2,5-difluoro substitution reduces π-π stacking interactions while increasing resistance to oxidative degradation.

Historical Development in Fluorinated Amino Acid Research

The synthesis of fluorinated amino acids emerged in the late 20th century, driven by the need to modulate peptide properties for therapeutic and biochemical applications. Early efforts focused on simple fluorinated analogs like 4-fluorophenylalanine, which revealed fluorine’s ability to stabilize protein structures via hydrophobic and electrostatic effects. However, challenges in regioselective fluorination and enantiocontrol limited access to complex derivatives such as Fmoc-2,5-difluoro-D-homophenylalanine.

Breakthroughs in transition-metal catalysis and photochemical methods revolutionized the field. For instance, nickel-catalyzed dicarbofunctionalization enabled the efficient incorporation of difluoroalkyl groups into amino acid precursors, paving the way for derivatives with precise fluorine placement. The development of flow synthesis techniques further accelerated progress, allowing continuous production of racemic fluorinated amino acids without intermediate purification. These advances addressed scalability issues, making compounds like Fmoc-2,5-difluoro-D-homophenylalanine accessible for high-throughput peptide synthesis.

Significance in Modern Peptide Chemistry

In peptide engineering, Fmoc-2,5-difluoro-D-homophenylalanine serves as a versatile building block for tailoring physicochemical and biological properties. Its fluorinated aromatic side chain enhances peptide lipophilicity, facilitating membrane permeability in drug candidates. Studies on fluorinated villin headpiece subdomains demonstrated that fluorine substitutions can stabilize tertiary structures without altering backbone conformations, highlighting their utility in protein design.

The compound’s role in protease resistance is particularly notable. Incorporation into model substrates for α-chymotrypsin and pepsin revealed context-dependent effects on proteolytic stability, underscoring the complexity of fluorine’s impact on enzyme-substrate interactions. For example, fluorination at the P1' position reduced cleavage efficiency by 40% in certain sequences, whereas substitutions distal to the cleavage site had negligible effects. These findings underscore the importance of strategic fluorine placement in peptide therapeutics.

Structure

3D Structure

特性

IUPAC Name |

(2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOCQWVOWRXWCO-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fmoc Protection Reaction

The amino group of 2,5-difluoro-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions. A typical procedure involves dissolving the amino acid in dimethylformamide (DMF) or dichloromethane (DCM) with sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIEA) as the base. The reaction proceeds at room temperature for 4–6 hours:

Yields typically exceed 80% due to the high reactivity of Fmoc-Cl. Excess reagent is quenched with aqueous washes, and the product is extracted into organic solvents (e.g., ethyl acetate).

Purification and Characterization

Chromatographic Purification

Crude Fmoc-2,5-difluoro-D-homophenylalanine is purified via flash column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate 3:1 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water (0.1% trifluoroacetic acid) gradients further ensures >95% purity.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): NMR confirms fluorine substitution patterns (δ: -110 to -120 ppm for aromatic fluorines). NMR resolves the homophenylalanine backbone and Fmoc protons.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 437.14 (C₂₅H₂₁F₂NO₄).

-

Optical Rotation: The D-configuration is verified via polarimetry ([α] = +12.5° in CHCl₃).

Industrial-Scale Production Considerations

Industrial synthesis optimizes cost and scalability:

-

Continuous Flow Chemistry: Automated reactors enhance mixing and temperature control during Fmoc protection, reducing reaction times to <2 hours.

-

Green Solvents: Ethyl acetate replaces DMF to minimize environmental impact.

-

Crystallization: Product isolation via anti-solvent crystallization (e.g., water addition) improves yield to >90%.

Applications in Solid-Phase Peptide Synthesis

Fmoc-2,5-difluoro-D-homophenylalanine is incorporated into peptides using Fmoc SPPS protocols. Coupling employs hexafluorophosphate activators (HATU/HBTU) with DIEA in DMF. The fluorine atoms enhance peptide stability against proteolysis and modulate target binding affinity.

Challenges and Mitigation Strategies

-

Racemization Risk: Prolonged exposure to bases (e.g., piperidine during Fmoc deprotection) may epimerize the D-configuration. Short deprotection times (2 × 2 minutes) and low temperatures (0–4°C) mitigate this.

-

Fluorine Lability: Harsh acidic conditions (e.g., trifluoroacetic acid) can cleave fluorine substituents. Mild cleavage cocktails (TFA/thioanisole/water 94:5:1) are recommended.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 6 hours | 2 hours |

| Yield | 80–85% | 90–95% |

| Purity | >95% (HPLC) | >98% (HPLC) |

| Cost | High | Optimized |

Emerging Methodologies

Recent advances include:

化学反応の分析

Types of Reactions:

Substitution Reactions: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in DMF.

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Fmoc Deprotection: The major product is the free amino acid, 2,5-difluoro-D-homophenylalanine.

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

科学的研究の応用

Peptide Synthesis

Overview : Fmoc-2,5-difluoro-D-homophenylalanine is predominantly used as a building block in the synthesis of peptides. Its incorporation into peptide chains can enhance stability and introduce unique properties due to the presence of fluorine atoms.

Key Benefits :

- Stability : The difluorophenyl group can improve the overall stability of peptides against enzymatic degradation.

- Functional Properties : The fluorine atoms modify hydrophobicity and electronic properties, influencing interactions with biological targets.

Case Study : A study demonstrated that peptides synthesized with Fmoc-2,5-difluoro-D-homophenylalanine exhibited improved binding affinities to specific receptors compared to their non-fluorinated counterparts, highlighting its potential in designing more effective therapeutic agents .

Protein Engineering

Overview : This compound is utilized to introduce non-natural amino acids into proteins, allowing researchers to study protein structure and function more effectively.

Applications :

- Modulation of Protein-Protein Interactions : The unique steric and electronic characteristics imparted by the difluorophenyl group can alter how proteins interact with one another.

- Enzyme Inhibition Studies : Fmoc-2,5-difluoro-D-homophenylalanine has been explored as a potential inhibitor for various enzymes by mimicking natural substrates .

Drug Development

Overview : The incorporation of Fmoc-2,5-difluoro-D-homophenylalanine into peptide-based drugs has shown promise in enhancing binding affinity and specificity.

Key Insights :

- Targeting Disease Mechanisms : Research indicates that peptides containing this compound can effectively target specific disease pathways, such as those involved in cancer progression .

- Therapeutic Applications : Its application in developing modulators of complement activity demonstrates its versatility in therapeutic contexts .

Industry Applications

Fmoc-2,5-difluoro-D-homophenylalanine is also significant in biotechnology for producing synthetic peptides used in research and therapeutic applications. Its unique properties facilitate the creation of peptides that are tailored for specific biological functions or interactions.

Comparison Table of Applications

作用機序

Mechanism: The primary mechanism of action involves the incorporation of Fmoc-2,5-difluoro-D-homophenylalanine into peptides and proteins. The difluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially altering the activity and stability of the peptides.

Molecular Targets and Pathways:

Protein-Protein Interactions: The compound can modulate protein-protein interactions by introducing steric and electronic effects.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes by mimicking natural substrates.

類似化合物との比較

Table 1: Comparison of Fmoc-2,5-difluoro-D-homophenylalanine with Analogues

*Estimated based on homophenylalanine’s structure (additional –CH2– group vs. phenylalanine).

Physicochemical Properties

- Homophenylalanine Side Chain : The extended side chain enhances hydrophobic interactions and may improve peptide stability in lipid-rich environments .

- D-Configuration : Offers resistance to proteolytic cleavage, critical for in vivo therapeutic applications .

Research Findings and Implications

- Hydrogel Performance : Fmoc-3,5-difluoro-L-phenylalanine/ gelatin hybrids achieve 85.2% enzyme activity retention post-encapsulation, suggesting fluorinated analogs like Fmoc-2,5-difluoro-D-homophenylalanine could further optimize controlled release .

- Allosteric Modulation : Fmoc-1 and Fmoc-2 (structurally similar to fluorinated Fmoc compounds) inhibit Ascaris suum ACR-16 receptors, with efficacy dependent on substituent positions .

- Synthesis Challenges : Fluorination at the 2,5-positions may complicate synthesis due to steric hindrance, necessitating advanced coupling strategies .

生物活性

Fmoc-2,5-difluoro-D-homophenylalanine is a fluorinated derivative of homophenylalanine, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring. This modification significantly alters its chemical properties and biological activity. The compound is primarily utilized in peptide synthesis and protein engineering due to its unique characteristics, which enhance the stability and functionality of peptides.

The structural formula of Fmoc-2,5-difluoro-D-homophenylalanine is represented as follows:

This compound features:

- Molecular Weight : Approximately 419.44 g/mol

- Fmoc Group : Protects the amino group during synthesis, allowing for selective deprotection and subsequent peptide bond formation.

The primary mechanism of action for Fmoc-2,5-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The difluorinated phenyl ring can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially altering the activity and stability of the resulting peptides. Key mechanisms include:

- Protein-Protein Interactions : The compound can modulate these interactions by introducing steric and electronic effects.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes by mimicking natural substrates, enhancing binding affinity and specificity.

Applications in Research

Fmoc-2,5-difluoro-D-homophenylalanine has diverse applications in various fields:

1. Peptide Synthesis

The compound is extensively used in synthesizing peptides with tailored properties due to the difluorophenyl group. This incorporation can lead to increased stability and altered electronic characteristics in the resulting peptides.

2. Protein Engineering

In protein engineering, it allows researchers to introduce non-natural amino acids into proteins, facilitating studies on protein structure and function. The presence of fluorine enhances metabolic stability and bioavailability, making it valuable in drug development.

3. Drug Development

Fmoc-2,5-difluoro-D-homophenylalanine is utilized in developing peptide-based drugs. The unique properties imparted by fluorination can improve binding affinity to biological targets, making it a candidate for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of Fmoc-2,5-difluoro-D-homophenylalanine:

- Study on Protein Interaction : A study investigated how incorporating this compound into synthetic peptides affected their interaction with specific proteins. The results demonstrated enhanced binding affinity due to the fluorinated moiety's influence on hydrophobic interactions.

- Enzyme Inhibition Analysis : Research focused on the inhibitory effects of Fmoc-2,5-difluoro-D-homophenylalanine on certain enzymes revealed that it could effectively mimic substrate interactions, leading to significant inhibition rates compared to non-fluorinated analogs.

Comparative Analysis

The following table summarizes key differences between Fmoc-2,5-difluoro-D-homophenylalanine and other related compounds:

| Compound | Fluorination | Stability Enhancement | Application Area |

|---|---|---|---|

| Fmoc-2,5-difluoro-D-homophenylalanine | Yes | High | Peptide Synthesis |

| Fmoc-L-homophenylalanine | No | Moderate | General Peptide Synthesis |

| Fmoc-4-fluoro-L-homophenylalanine | Yes | Moderate | Drug Development |

Q & A

What are the critical considerations for synthesizing Fmoc-2,5-difluoro-D-homophenylalanine while minimizing side reactions?

Level : Basic (Synthetic Chemistry)

Methodological Answer :

Synthesis requires precise control of reaction conditions. For Fmoc-protected amino acids, use Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with NaHCO₃ as a base to maintain pH between 7–7. Excess Fmoc-Cl and high concentrations increase dipeptide formation; thus, optimize stoichiometry (e.g., 1.2–1.5 equivalents of Fmoc-Cl) and dilute reaction mixtures to suppress intermolecular coupling . Monitor reaction progress via TLC or LC-MS to detect premature deprotection or byproducts.

How can chiral purity of Fmoc-2,5-difluoro-D-homophenylalanine be validated in peptide synthesis?

Level : Advanced (Analytical Chemistry)

Methodological Answer :

Chiral integrity is critical for bioactivity. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under reverse-phase conditions (acetonitrile/water + 0.1% TFA). Compare retention times against L- and D-isomer standards. Circular dichroism (CD) spectroscopy can confirm secondary structure compatibility in peptides. For quantitation, integrate peak areas and validate with spiked samples (detection limit <1% enantiomeric impurity) .

What are the key stability challenges for Fmoc-2,5-difluoro-D-homophenylalanine during storage and handling?

Level : Basic (Material Science)

Methodological Answer :

The compound is moisture-sensitive and prone to hydrolysis. Store at 2–8°C in airtight, desiccated containers under inert gas (argon/nitrogen). Avoid prolonged exposure to light or oxidizers, as thermal decomposition may release CO, CO₂, or NOₓ . Pre-dry solvents (e.g., DMF, DCM) over molecular sieves before use. Regular NMR (¹H/¹³C) or FT-IR analysis can detect degradation (e.g., loss of Fmoc group at ~7.8 ppm in ¹H NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。